molecular formula C21H17N3O6S2 B12706819 Benzoic acid, 4-methoxy-, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide CAS No. 123277-35-0

Benzoic acid, 4-methoxy-, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide

Cat. No.: B12706819
CAS No.: 123277-35-0
M. Wt: 471.5 g/mol
InChI Key: XHWXIBRWSGTWSD-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide is a complex organic compound with a unique structure that includes a benzoic acid derivative, a thieno ring, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-methoxy-, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide involves multiple steps, typically starting with the preparation of the thieno ring system This can be achieved through the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-methoxy-, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Benzoic acid, 4-methoxy-, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any pharmacological activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-methoxy-, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzoic acid, 4-methoxy-, 2-methyl-3-((2-pyridinylamino)carbonyl)-2H-thieno(2,3-e)-1,2-thiazin-4-yl ester, S,S-dioxide include other benzoic acid derivatives, thieno compounds, and pyridinylamino-containing molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring systems, which may confer specific properties or activities not found in other similar compounds. This uniqueness makes it a valuable subject of study for researchers looking to explore new chemical space or develop novel applications.

Properties

CAS No.

123277-35-0

Molecular Formula

C21H17N3O6S2

Molecular Weight

471.5 g/mol

IUPAC Name

[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)thieno[2,3-e]thiazin-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C21H17N3O6S2/c1-24-17(20(25)23-16-5-3-4-11-22-16)18(19-15(10-12-31-19)32(24,27)28)30-21(26)13-6-8-14(29-2)9-7-13/h3-12H,1-2H3,(H,22,23,25)

InChI Key

XHWXIBRWSGTWSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)OC(=O)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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